![molecular formula C12H10O2 B149869 2H-Pyran-2-one, 4-methyl-6-phenyl- CAS No. 4467-30-5](/img/structure/B149869.png)
2H-Pyran-2-one, 4-methyl-6-phenyl-
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Overview
Description
“2H-Pyran-2-one, 4-methyl-6-phenyl-” is a chemical compound with the molecular formula C12H10O2 . It is also known by several synonyms such as “4-methyl-6-phenyl-2H-pyranone”, “4-methyl-6-phenylpyran-2-one”, and "4-Methyl-6-phenyl-2H-pyran-2-one" .
Synthesis Analysis
A one-pot synthesis method has been described for the creation of highly functionalized 2H-pyran-2-ones . This method involves a base-promoted annulation of readily available β-chlorovinyl ketones with various active methylene compounds .
Molecular Structure Analysis
The molecular structure of “2H-Pyran-2-one, 4-methyl-6-phenyl-” consists of a pyran ring with a ketone group at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position . The IUPAC name for this compound is "4-methyl-6-phenylpyran-2-one" .
Chemical Reactions Analysis
The base-promoted annulation of β-chlorovinyl ketones with various active methylene compounds has been used to synthesize highly functionalized 2H-pyran-2-ones . This reaction involves the conjugate addition of electron-withdrawing group substituted acetates to allenone intermediates .
Physical And Chemical Properties Analysis
The molecular weight of “2H-Pyran-2-one, 4-methyl-6-phenyl-” is 186.21 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Synthesis of 2H-Pyrans
The 2H-pyran ring, which is a structural motif present in “4-methyl-6-phenyl-2H-pyranone”, is found in many natural products and is a strategic key intermediate in the construction of many of these structures . The synthesis of 2H-pyrans has been a subject of interest in recent literature .
Valence Isomerism
The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes has been discussed in the context of “4-methyl-6-phenyl-2H-pyranone” and similar compounds .
Synthesis of Furo-Pyranones
The furo-pyranone framework is widely present in the molecular structure of various biologically potent natural products and un-natural small molecules . “4-methyl-6-phenyl-2H-pyranone” can be used in the synthesis of furo-pyranones .
Medicinal Chemistry
“4-methyl-6-phenyl-2H-pyranone” represents a valuable target in synthetic organic chemistry and medicinal chemistry . It is used in the synthesis of various biologically potent natural products and un-natural small molecules .
Synthesis of N-Hydroxypyridone Derivatives
“4-methyl-6-phenyl-2H-pyranone” can be used for the synthesis of N-hydroxypyridone derivatives . These derivatives have shown potential in protecting astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .
Synthesis of Tetrahydronaphthalene
“4-methyl-6-phenyl-2H-pyranone” can also be used in the synthesis of tetrahydronaphthalene . This compound is an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 4-methyl-6-phenyl-2H-pyranone is the mitochondrial functionality within astrocytes . Astrocytes are a type of glial cell that perform many functions, including biochemical support of endothelial cells that form the blood-brain barrier, provision of nutrients to the nervous tissue, and maintenance of extracellular ion balance .
Mode of Action
4-Methyl-6-phenyl-2H-pyranone is used for the synthesis of N-hydroxypyridone derivatives . These derivatives interact with the mitochondria in astrocytes, leading to improved mitochondrial functionality . This interaction helps protect astrocytes against toxicity induced by hydrogen peroxide .
Biochemical Pathways
The compound affects the reactive oxygen species (ROS) pathway . By improving mitochondrial functionality, it helps to mitigate the damaging effects of ROS, such as those produced by hydrogen peroxide . This can lead to a decrease in oxidative stress within the astrocytes .
Pharmacokinetics
Its ability to protect astrocytes against hydrogen peroxide-induced toxicity suggests that it can cross the blood-brain barrier and reach the astrocytes in the brain .
Result of Action
The result of the action of 4-methyl-6-phenyl-2H-pyranone is the protection of astrocytes against hydrogen peroxide-induced toxicity . By improving mitochondrial functionality, it helps to reduce oxidative stress within these cells, thereby enhancing their survival and function .
properties
IUPAC Name |
4-methyl-6-phenylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWPRQLOLYFDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480939 |
Source
|
Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one, 4-methyl-6-phenyl- | |
CAS RN |
4467-30-5 |
Source
|
Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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